molecular formula C15H14O3 B1334130 3'-Ethoxy-biphenyl-3-carboxylic acid CAS No. 669713-71-7

3'-Ethoxy-biphenyl-3-carboxylic acid

Cat. No.: B1334130
CAS No.: 669713-71-7
M. Wt: 242.27 g/mol
InChI Key: MXTHFRNNBDCGFY-UHFFFAOYSA-N
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Description

3'-Ethoxy-biphenyl-3-carboxylic acid (CAS 669713-71-7) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol, this biphenyl derivative is characterized as a valuable synthetic intermediate in organic chemistry . It is offered with a guaranteed purity of 98% (Minimum) and low moisture content, making it a reliable building block for the construction of more complex molecules, particularly in pharmaceutical and advanced materials research . As a carboxylic acid-substituted biphenyl, its structure allows for further functionalization, enabling researchers to explore its utility in creating novel compounds. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Analytical documentation, including specifications and H-NMR data, is available to support your research applications .

Properties

IUPAC Name

3-(3-ethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTHFRNNBDCGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374464
Record name 3'-Ethoxy-biphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-71-7
Record name 3'-Ethoxy-biphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Ethoxy-biphenyl-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

3’-Ethoxy-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3’-Ethoxy-biphenyl-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Ethoxy-biphenyl-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters for structurally related biphenyl carboxylic acid derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
3'-Methoxybiphenyl-3-carboxylic acid 3'-OCH3 C14H11O3 227.24 95% Pharmaceutical research
3'-Methylbiphenyl-3-carboxylic acid 3'-CH3 C14H11O2 223.24 97% Organic synthesis
3'-Hydroxymethyl-biphenyl-3-carboxylic acid 3'-CH2OH C14H12O3 228.25 95% Derivatization potential
2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid 2'-OCH3, 6'-CH3 C15H14O3 242.27 N/A Drug impurity standard
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid 2-OH C13H10O3 214.22 N/A Salicylic acid analog
Key Observations:

Substituent Effects on Molecular Weight :

  • Ethoxy (-OCH2CH3) is expected to increase molecular weight (~241–245 g/mol) compared to methoxy (-OCH3, 227.24 g/mol) and methyl (-CH3, 223.24 g/mol) analogs.
  • Bulkier substituents (e.g., 2'-methoxy-6'-methyl) further elevate molecular weight (242.27 g/mol) .

Electronic and Steric Effects: Methoxy vs. Ethoxy’s longer chain reduces electron donation slightly but increases lipophilicity . Hydroxymethyl (-CH2OH): Introduces hydrogen-bonding capability, improving water solubility compared to ethoxy’s ether group .

Purity and Synthetic Challenges :

  • High-purity derivatives (95–97%) are achievable under controlled conditions, as seen in methoxy and methyl analogs . Ethoxy derivatives may require specialized purification due to increased steric hindrance.

Comparative Reactivity

  • Carboxylic Acid Reactivity : Electron-donating groups (e.g., methoxy, ethoxy) reduce carboxylic acid acidity compared to electron-withdrawing groups (e.g., nitro) .
  • Ether Stability : Ethoxy’s ether linkage is less reactive than hydroxymethyl’s hydroxyl group, reducing susceptibility to oxidation .

Biological Activity

3'-Ethoxy-biphenyl-3-carboxylic acid (C15H14O3) is an organic compound featuring a biphenyl structure with an ethoxy group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's structure allows it to interact with various biological targets. The carboxylic acid group can form hydrogen bonds with proteins and other biomolecules, influencing their activity and stability. The ethoxy group enhances lipophilicity, which may improve membrane permeability and cellular uptake.

PropertyValue
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

A study conducted by evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus; 100 µg/mL for E. coli.
  • Zone of Inhibition : 15 mm for S. aureus; 10 mm for E. coli.

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored, with studies indicating its ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)20Induction of apoptosis
MCF-7 (Breast)25Cell cycle arrest at G2/M phase
A549 (Lung)30Inhibition of angiogenesis

In a study published in , the compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways, leading to increased cell death rates.

Comparative Analysis with Related Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound relative to other biphenyl derivatives.

Table 3: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Biphenyl-3-carboxylic acidLowModerate
3'-Methoxy-biphenyl-3-carboxylic acidLowModerate

This comparison highlights the unique properties of this compound, particularly its enhanced anticancer activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Ethoxy-biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is commonly employed:

Suzuki-Miyaura Coupling : React 3-bromobenzoic acid with 3-ethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O (3:1) at 80°C for 12–24 hours. Optimize base selection (e.g., Na₂CO₃ vs. K₃PO₄) to improve coupling efficiency .

Deprotection (if necessary) : Use acidic (HCl/EtOH) or basic hydrolysis (NaOH/H₂O) to convert ester intermediates to the carboxylic acid. Monitor reaction progress via TLC (silica gel, UV detection) .

  • Critical Considerations : Air-sensitive conditions for palladium catalysts and stoichiometric control of boronic acid (1.2–1.5 equivalents) minimize biphenyl byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>95%) and confirm molecular ion [M-H]⁻ at m/z 257.1 .
  • NMR : Assign peaks using ¹H (δ 8.2–8.4 ppm for biphenyl protons) and ¹³C NMR (δ 170–172 ppm for carboxylic acid) .
  • X-ray Crystallography : Single-crystal analysis resolves spatial conformation, particularly the dihedral angle between biphenyl rings (typically 40–50°) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Solubility Profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How does the electron-donating ethoxy group influence regioselectivity in further functionalization (e.g., electrophilic substitution)?

  • Mechanistic Insight : The ethoxy group at the 3'-position activates the biphenyl system via resonance, directing electrophiles (e.g., nitration, halogenation) to the para and ortho positions relative to the ethoxy moiety. Computational studies (DFT) predict charge distribution and reactive sites .
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via LC-MS or NOE NMR to confirm substitution patterns.

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

  • Stability Studies : Accelerated degradation testing (40°C/75% RH) reveals susceptibility to esterification in acidic media. Stabilize via:

  • Buffered Solutions : Use phosphate buffer (pH 7.4) for aqueous formulations.
  • Antioxidants : Add 0.01% BHT to ethanolic stocks to prevent radical-mediated oxidation .

Q. How can computational modeling predict the biological activity of derivatives (e.g., SAR for enzyme inhibition)?

  • In Silico Workflow :

Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). The carboxylic acid group often anchors to catalytic arginine residues.

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide lead optimization .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar biphenylcarboxylic acids—how to reconcile?

  • Case Example : 3-Biphenylcarboxylic acid (CAS 716-76-7) shows a reported mp of 164–169°C , while 2-hydroxy derivatives (e.g., [1,1'-biphenyl]-3-carboxylic acid) exhibit higher mp (225–226°C) due to hydrogen bonding .
  • Resolution : Verify purity via DSC and compare crystallization solvents (e.g., EtOH vs. hexane/EA mixtures), as polymorphism can alter thermal properties.

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and catalyst lot numbers, as Pd impurities can reduce coupling efficiency.
  • Analytical Rigor : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

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